molecular formula C7H9NS B1607085 2-(Methylamino)benzenethiol CAS No. 21749-63-3

2-(Methylamino)benzenethiol

Cat. No.: B1607085
CAS No.: 21749-63-3
M. Wt: 139.22 g/mol
InChI Key: IZGADWSEDZVYHD-UHFFFAOYSA-N
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Description

This compound combines the nucleophilic thiol (-SH) group with the electron-donating methylamino group, making it a versatile intermediate in organic synthesis and coordination chemistry. For instance, 2-aminobenzenethiol derivatives are precursors to benzothiazoles, which exhibit antitumor and antimicrobial activities .

Properties

CAS No.

21749-63-3

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

2-(methylamino)benzenethiol

InChI

InChI=1S/C7H9NS/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3

InChI Key

IZGADWSEDZVYHD-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1S

Canonical SMILES

CNC1=CC=CC=C1S

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenethiol Core

2-Aminobenzenethiol
  • Structure : Benzene ring with -SH and -NH₂ groups at the 2-position.
  • Applications : Key precursor for benzothiazole synthesis, used in antitumor agents and antimicrobial drugs .
  • Comparison: The absence of a methyl group reduces steric hindrance, favoring cyclization reactions to form heterocycles. However, the amino group’s lower lipophilicity may limit bioavailability compared to methylamino derivatives.
2-(Phenylamino)benzenethiol (CAS 16078-95-8)
  • Structure: Phenylamino (-NHPh) substituent at the 2-position.
  • Properties: Higher molecular weight (201.29 g/mol) and logP (3.6) compared to 2-(Methylamino)benzenethiol, suggesting increased hydrophobicity .
  • Applications : The phenyl group may enhance π-π stacking in coordination complexes, useful in materials science or catalysis.
2-Amino-4-chlorobenzenethiol Hydrochloride (CAS 615-48-5)
  • Structure: Chloro (-Cl) and amino (-NH₂) groups at the 4- and 2-positions, respectively.
  • Comparison: The electron-withdrawing Cl substituent increases acidity of the -SH group, enhancing reactivity in nucleophilic reactions. This contrasts with the electron-donating methylamino group, which stabilizes the thiolate ion less effectively .
2-(4,5-Dihydro-1H-imidazol-2-yl)benzenethiol (CAS 53440-31-6)
  • Structure : Imidazole ring fused to the benzenethiol core.
  • Applications: Used as a synthetic intermediate for novel molecules, leveraging the imidazole’s coordination and hydrogen-bonding capabilities .

Functional Analogues in Different Scaffolds

Methcathinone Derivatives (e.g., 3-FMC)
  • Structure: 2-(Methylamino)-1-(3-fluorophenyl)-1-propanone.
  • This highlights the pharmacological relevance of methylamino substitution in diverse scaffolds .
2-(Dimethylamino)benzothiazol-6-ol (CAS 943-04-4)
  • Structure: Dimethylamino (-N(CH₃)₂) group on a benzothiazole ring.

Data Tables

Table 1: Structural and Functional Comparison of Benzenethiol Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
This compound C₇H₉NS 139.22 (calculated) -SH, -NHCH₃ Drug design, coordination chemistry Inferred
2-Aminobenzenethiol C₆H₇NS 125.19 -SH, -NH₂ Benzothiazole synthesis, antitumor
2-(Phenylamino)benzenethiol C₁₂H₁₁NS 201.29 -SH, -NHPh Materials science, catalysis
2-Amino-4-chlorobenzenethiol HCl C₆H₆ClNS·HCl 196.09 (free base) -SH, -NH₂, -Cl Reactive intermediate

Table 2: Physicochemical Properties

Compound logP Hydrogen Bond Donors Topological Polar Surface Area (Ų)
This compound ~2.1* 2 (SH, NH) ~13*
2-(Phenylamino)benzenethiol 3.6 2 (SH, NH) 13
2-Amino-4-chlorobenzenethiol 2.8* 2 (SH, NH) 13

*Estimated based on analogous structures.

Key Research Findings

  • Coordination Chemistry: this compound’s -SH and -NHCH₃ groups enable chelation with metals like Zn(II) or Cu(II), similar to coumarin-hydrazone ligands . The methylamino group’s electron-donating nature may stabilize metal complexes better than chloro-substituted analogs .
  • Synthetic Utility : The compound’s dual functional groups allow for diverse reactivity, such as forming Schiff bases or participating in cyclization reactions to generate heterocycles .

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